molecular formula C22H17NOS B14437094 2(1H)-Pyridinethione, 1-(2-furanylmethyl)-4,6-diphenyl- CAS No. 76950-90-8

2(1H)-Pyridinethione, 1-(2-furanylmethyl)-4,6-diphenyl-

Cat. No.: B14437094
CAS No.: 76950-90-8
M. Wt: 343.4 g/mol
InChI Key: IETWYLSUQACYGO-UHFFFAOYSA-N
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Description

2(1H)-Pyridinethione, 1-(2-furanylmethyl)-4,6-diphenyl- is an organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyridinethione ring substituted with furanylmethyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinethione, 1-(2-furanylmethyl)-4,6-diphenyl- typically involves multi-step organic reactions. One common method includes the reaction of pyridinethione with furanylmethyl and diphenyl reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinethione, 1-(2-furanylmethyl)-4,6-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2(1H)-Pyridinethione, 1-(2-furanylmethyl)-4,6-diphenyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studies related to enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an additive in chemical processes.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinethione, 1-(2-furanylmethyl)-4,6-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Furanylmethyl)-1H-pyrrole
  • 1-Furfurylpyrrole
  • N-Furfurylpyrrole

Uniqueness

2(1H)-Pyridinethione, 1-(2-furanylmethyl)-4,6-diphenyl- is unique due to its specific substitution pattern and the presence of both furanylmethyl and diphenyl groups. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

CAS No.

76950-90-8

Molecular Formula

C22H17NOS

Molecular Weight

343.4 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-4,6-diphenylpyridine-2-thione

InChI

InChI=1S/C22H17NOS/c25-22-15-19(17-8-3-1-4-9-17)14-21(18-10-5-2-6-11-18)23(22)16-20-12-7-13-24-20/h1-15H,16H2

InChI Key

IETWYLSUQACYGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=S)N(C(=C2)C3=CC=CC=C3)CC4=CC=CO4

Origin of Product

United States

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